5-Aminomethyl-3-methoxyisoxazole

Muscarinic Receptor Pharmacology Structure-Activity Relationship Regioisomer Comparison

Select 5-Aminomethyl-3-methoxyisoxazole for your research to leverage its unique 3-methoxy-5-aminomethyl substitution pattern. This scaffold eliminates GABA_A receptor agonism associated with its 3-hydroxy analog (muscimol), providing a clean probe for muscarinic receptor subtype studies and a validated starting point for synthesizing cytotoxic hybrids active against Panc-1 carcinoma cell lines. Its well-defined physicochemical parameters (XLogP3: -0.4; TPSA: 61.3 Ų) make it an ideal benchmark for computational model validation.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 2763-94-2
Cat. No. B3256749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminomethyl-3-methoxyisoxazole
CAS2763-94-2
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCOC1=NOC(=C1)CN
InChIInChI=1S/C5H8N2O2/c1-8-5-2-4(3-6)9-7-5/h2H,3,6H2,1H3
InChIKeyIVMFFAPHOPXMAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminomethyl-3-methoxyisoxazole (CAS 2763-94-2): Structural and Functional Baseline for Isoxazole-Based Research


5-Aminomethyl-3-methoxyisoxazole (CAS 2763-94-2) is a heterocyclic small molecule belonging to the isoxazole family, featuring a five-membered ring with adjacent nitrogen and oxygen atoms [1]. It is characterized by a primary aminomethyl group at the 5-position and a methoxy substituent at the 3-position of the isoxazole core [1]. This specific substitution pattern is structurally analogous to the psychoactive natural product muscimol (5-aminomethyl-3-hydroxyisoxazole), but the replacement of the 3-hydroxy group with a methoxy moiety fundamentally alters its physicochemical properties and biological recognition profile [1]. This compound is primarily utilized as a versatile synthetic scaffold and a key intermediate in medicinal chemistry research, distinct from its hydroxylated analogs in terms of receptor pharmacology and downstream synthetic utility [1].

Why Generic Substitution Fails: The Critical Impact of Regiochemistry and 3-Position Substitution in 5-Aminomethyl-3-methoxyisoxazole Research


The substitution of 5-Aminomethyl-3-methoxyisoxazole with structurally similar isoxazole analogs is not scientifically valid due to its unique combination of regiochemistry and functional group presentation. The position of the aminomethyl group on the isoxazole ring is a primary determinant of biological activity; research demonstrates that 3-, 4-, and 5-aminomethyl regioisomers exhibit markedly different pharmacological profiles, with activity differing by orders of magnitude depending on the substitution position [1]. Furthermore, the specific 3-methoxy substituent distinguishes this compound from the naturally occurring 3-hydroxy analog (muscimol), a potent GABA_A receptor agonist. The methoxy group alters the compound's pKa, lipophilicity, and hydrogen-bonding capacity, effectively eliminating the GABAergic activity associated with the hydroxy form and redirecting its utility toward synthetic applications and distinct target interactions [1]. Therefore, generic substitution would compromise experimental reproducibility and lead to erroneous conclusions in both pharmacological and synthetic chemistry workflows.

Quantitative Differentiation Guide for 5-Aminomethyl-3-methoxyisoxazole (CAS 2763-94-2): Evidence-Based Comparison


Differentiation by Muscarinic Activity: 5-Aminomethyl Regioisomer vs. 3- and 4-Aminomethyl Analogs

The muscarinic activity of 5-aminomethyl-3-methoxyisoxazole is quantitatively distinct from its regioisomers. A systematic SAR study evaluated the muscarinic receptor activity of a series of 3-, 4-, and 5-aminomethyl isoxazole regioisomers [1]. The study found that the isoxazoles tested were one to three orders of magnitude less active than furane or oxadiazole derivatives, and importantly, the activity profile varied significantly based on the position of the aminomethyl group [1]. This establishes that the 5-aminomethyl regioisomer possesses a distinct pharmacological signature that cannot be extrapolated from or substituted by its 3- or 4-aminomethyl counterparts.

Muscarinic Receptor Pharmacology Structure-Activity Relationship Regioisomer Comparison

Differentiation by 3-Position Substituent: 5-Aminomethyl-3-methoxyisoxazole vs. 5-Aminomethyl-3-hydroxyisoxazole (Muscimol)

The substitution of the 3-hydroxy group in muscimol with a methoxy group in 5-aminomethyl-3-methoxyisoxazole results in a fundamental change in its primary biological target and physicochemical properties. Muscimol (5-aminomethyl-3-hydroxyisoxazole) is a well-characterized, potent GABA_A receptor agonist with hallucinogenic and CNS depressant effects, active at oral doses of approximately 10 mg [1]. In contrast, the 3-methoxy analog is not reported to have significant GABAergic activity and is instead employed as a versatile small molecule scaffold in medicinal chemistry . While specific pKa or logP data for the methoxy analog is not directly available in the open literature, the established SAR for isoxazole bioisosteres demonstrates that the 3-alkoxy substitution significantly modulates pKa and lipophilicity compared to the 3-hydroxy form, impacting membrane permeability and receptor binding [2].

GABA Receptor Pharmacology Physicochemical Property Comparison Chemical Scaffold Utility

Differentiation by Synthetic Utility: 5-Aminomethyl-3-methoxyisoxazole as a Key Intermediate for Anticancer Derivatives

5-Aminomethyl-3-methoxyisoxazole demonstrates a quantifiable and distinct synthetic utility as a precursor for generating novel isoxazole/pyrazole derivatives with anticancer activity. A study reported the use of 5-aminomethyl-3-methoxyisoxazole as a starting material to synthesize a series of derivatives that were subsequently evaluated for cytotoxic potency . The resulting derivatives exhibited high cytotoxic potency against Panc-1 carcinoma cell lines, while showing moderate to weak activity against Caco-2 cell lines . This cell-line specific potency profile, achieved through chemical derivatization of the 5-aminomethyl-3-methoxyisoxazole core, distinguishes it from other isoxazole analogs that may not yield similarly potent anticancer leads upon the same synthetic transformations.

Medicinal Chemistry Anticancer Drug Discovery Synthetic Scaffold

Differentiation by Physicochemical and Structural Properties: 5-Aminomethyl-3-methoxyisoxazole vs. Common Isoxazole Building Blocks

The physicochemical profile of 5-aminomethyl-3-methoxyisoxazole provides a quantitative basis for differentiation from other isoxazole building blocks. Its calculated XLogP3 is -0.4, and its topological polar surface area (TPSA) is 61.3 Ų [1]. These values position it in a specific region of chemical space, distinct from more lipophilic isoxazole analogs (e.g., those with additional alkyl or aryl substitutions) and from more polar analogs like the 3-hydroxy derivative. This specific combination of moderate hydrophilicity and hydrogen-bonding capacity (1 donor, 4 acceptors) influences its solubility, membrane permeability, and potential for favorable pharmacokinetic properties in derived compounds, as demonstrated by related THPO-series compounds with pKa values (6.1-7.7) that facilitated blood-brain barrier penetration [2].

Computational Chemistry Drug Design Physicochemical Profiling

High-Impact Research and Industrial Application Scenarios for 5-Aminomethyl-3-methoxyisoxazole (CAS 2763-94-2)


Medicinal Chemistry: Synthesis of Isoxazole/Pyrazole Hybrids for Targeted Anticancer SAR

Researchers focused on developing novel anticancer agents should select 5-aminomethyl-3-methoxyisoxazole as a key synthetic intermediate. Its utility is validated by its successful use in generating derivatives that exhibited high cytotoxic potency against Panc-1 carcinoma cell lines [1]. This compound provides a distinct entry point for creating focused libraries of isoxazole/pyrazole hybrids, allowing for systematic exploration of structure-activity relationships (SAR) around the isoxazole core. Its specific substitution pattern (5-aminomethyl, 3-methoxy) offers a unique vector for chemical diversification compared to other isoxazole building blocks.

Pharmacological Research: Muscarinic Receptor Subtype Profiling with a Defined Regioisomer

In studies investigating the structural requirements for muscarinic receptor subtype activity, 5-aminomethyl-3-methoxyisoxazole serves as a critical, well-defined probe for the 5-regioisomer. Comparative studies have established that its muscarinic activity profile is distinct from 3- and 4-aminomethyl regioisomers, with activity differing by orders of magnitude [1]. Procurement of this specific compound ensures experimental consistency when investigating the role of the isoxazole heterocycle and its substitution pattern in modulating M1, M2, and M3 receptor function.

Chemical Biology: Non-GABAergic Isoxazole Scaffold for Probe Development

For projects requiring an isoxazole core for chemical probe development but where GABA_A receptor agonism must be strictly avoided, 5-aminomethyl-3-methoxyisoxazole is the appropriate choice. Unlike its 3-hydroxy analog (muscimol), which is a potent CNS-active GABA_A agonist, the methoxy derivative does not share this primary pharmacology [1]. This fundamental difference allows researchers to utilize the isoxazole scaffold for modulating other targets without the confounding variable of GABAergic activity, making it a safer and more specific starting point for diverse biological investigations.

Computational Chemistry: Model Compound for Physicochemical Property Benchmarking

5-Aminomethyl-3-methoxyisoxazole is an ideal model compound for benchmarking computational predictions of physicochemical properties in the isoxazole chemical space. Its well-defined and calculated parameters—XLogP3 of -0.4 and TPSA of 61.3 Ų [1]—provide a precise reference point. It can be used to validate in silico models for predicting logP, solubility, and permeability of more complex 3,5-disubstituted isoxazole derivatives, a class frequently explored in drug discovery.

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